4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a nitro group and a dioxaborolane moiety. It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 4-nitropyridine.
Borylation Reaction: The 4-nitropyridine undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Major Products
Reduction: 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. The nitro group can also undergo reduction, leading to the formation of an amino group, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a nitro group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the nitro group, making it less reactive in certain transformations.
Uniqueness
4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a nitro group and a boronic ester moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C11H15BN2O4 |
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Molecular Weight |
250.06 g/mol |
IUPAC Name |
4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-7-13-6-5-9(8)14(15)16/h5-7H,1-4H3 |
InChI Key |
DPIKNRYZDNNVGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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